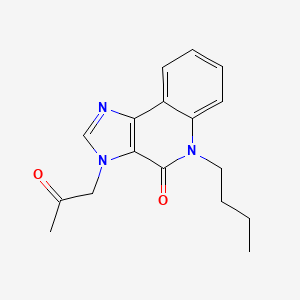
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)- is a heterocyclic compound that features a fused imidazole and quinoline ring system. This compound is part of a broader class of imidazoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)- typically involves the condensation of ketones and amidines. One-pot oxidative condensation of ketones and amidines using molecular oxygen as an oxidant is a common method. This reaction proceeds under basic conditions to yield tri-substituted imidazol-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methodologies developed for the synthesis of imidazol-4-ones can be adapted for large-scale production. These methods often involve the use of readily available starting materials and straightforward reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring
Common Reagents and Conditions
Oxidation: Molecular oxygen or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions
Major Products Formed
Oxidation: Diketones.
Reduction: Alcohols.
Substitution: Various substituted imidazoquinolines
Wissenschaftliche Forschungsanwendungen
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)- has several scientific research applications:
Chemistry: Used as a scaffold in the synthesis of natural products and other heterocyclic compounds.
Biology: Investigated for its role in biological processes and as a potential therapeutic agent.
Medicine: Explored for its potential as a drug candidate due to its biological activities.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biological pathways, including those involved in inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazol-4-ones: Share a similar core structure but differ in the substitution pattern.
Quinazolin-4-ones: Another class of heterocycles with similar biological activities.
Imidazo[1,2-a]pyridines: Compounds with a fused imidazole and pyridine ring system
Uniqueness
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)- is unique due to its specific substitution pattern and the presence of both imidazole and quinoline rings.
Eigenschaften
CAS-Nummer |
134049-72-2 |
|---|---|
Molekularformel |
C17H19N3O2 |
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
5-butyl-3-(2-oxopropyl)imidazo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C17H19N3O2/c1-3-4-9-20-14-8-6-5-7-13(14)15-16(17(20)22)19(11-18-15)10-12(2)21/h5-8,11H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
VOZXIXLPADWIDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=CC=CC=C2C3=C(C1=O)N(C=N3)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




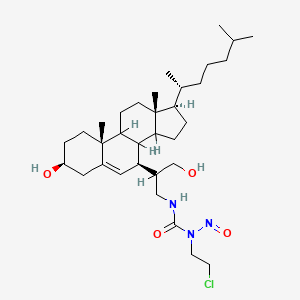
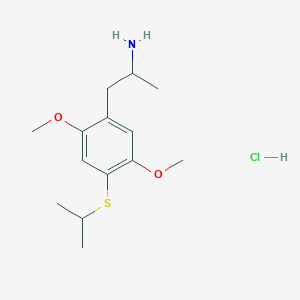

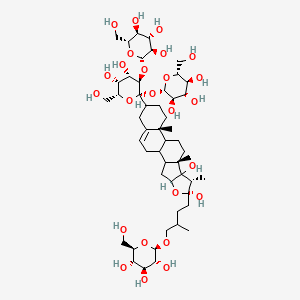
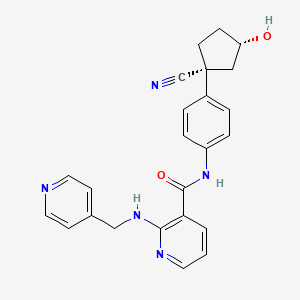
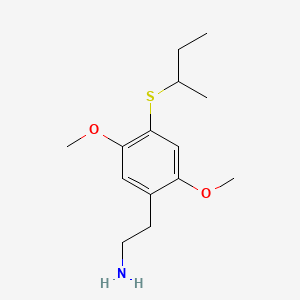

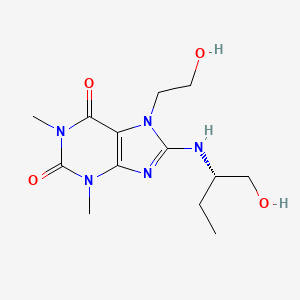


![5-chloro-3-[[3-[(E)-2-cyanovinyl]-5-methyl-phenyl]-methoxy-phosphoryl]-4-fluoro-1H-indole-2-carboxamide](/img/structure/B12755956.png)

